Cas no 105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-)
105-78-2 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
Número CAS:105-78-2
MF:C10H26N4
Megavatios:202.340241909027
CID:152372
PubChem ID:66927
Update Time:2025-04-19
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
- N,N'-dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-(methylamino)ethyl)-
- 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(2-(methylamino)ethyl)-
- 1,4,7,10-Tetramethyltriethylenetetramine
- N,N',N'',N'''-Tetramethyltriethylenetetramine
- N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
- NSC 88604
- Triethylenetetramine, 1,4,7,10-tetramethyl- (8CI)
- 2,2'-[Ethylenebis(methylimino)]bis(N-methylethanamine)
- N,N'-Dimethyl-N,N'-bis[2-(methylamino)ethyl]-1,2-ethanediamine
- MFCD07783441
- N,N'-dimethyl-N'-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]ethane-1,2-diamine
- SCHEMBL7179758
- DTXSID5059321
- 1,7,10-Tetramethyltriethylenetetramine
- GJITZQJJXMCHBD-UHFFFAOYSA-N
- 105-78-2
- 1, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- 5,8-DIMETHYL-2,5,8,11-TETRAAZADODECANE
- NSC-88604
- Triethylenetetramine, 1,4,7,10-tetramethyl-
- NSC88604
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- OY1YE33QWR
- N1,N2-DIMETHYL-N1,N2-BIS(2-(METHYLAMINO)ETHYL)-1,2-ETHANEDIAMINE
- UNII-OY1YE33QWR
- N,N'',N'''-Tetramethyltriethylenetetramine
- Triethylenetetramine,4,7,10-tetramethyl-
- N1,N1'-(ethane-1,2-diyl)bis(N1,N2-dimethylethane-1,2-diamine)
- EINECS 203-331-0
- NS00023389
-
- Renchi: 1S/C10H26N4/c1-11-5-7-13(3)9-10-14(4)8-6-12-2/h11-12H,5-10H2,1-4H3
- Clave inchi: GJITZQJJXMCHBD-UHFFFAOYSA-N
- Sonrisas: N(C)(CCNC)CCN(C)CCNC
Atributos calculados
- Calidad precisa: 202.21598
- Masa isotópica única: 202.216
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 9
- Complejidad: 105
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: -0.6
- Superficie del Polo topológico: 30.5A^2
Propiedades experimentales
- Denso: 0.896
- Punto de ebullición: 258.6°Cat760mmHg
- Punto de inflamación: 94.7°C
- índice de refracción: 1.47
- PSA: 30.54
- Logp: 0.07060
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- Literatura relevante
-
Beate G. Steller,Michaela Flock,Roland C. Fischer Chem. Commun. 2021 57 10095
-
2. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
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3. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
-
Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
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Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-) Productos relacionados
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